molecular formula C18H23NO4 B7343167 4-[2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid

4-[2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid

Katalognummer B7343167
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: DVYLGKQJVQUHOD-JKSUJKDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. CX-4945 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of several types of cancer.

Wirkmechanismus

4-[2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are involved in a variety of cellular processes. Inhibition of CK2 activity leads to decreased cell growth, proliferation, and survival, making this compound a promising anti-cancer agent.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. This compound has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-[2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid is its specificity for CK2. This allows for the selective inhibition of this kinase without affecting other cellular processes. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for the development of 4-[2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid as a therapeutic agent. One direction is the combination of this compound with other anti-cancer therapies, such as chemotherapy and radiation therapy. Another direction is the development of this compound analogs with improved solubility and specificity for CK2. Finally, the use of this compound as a therapy for inflammatory diseases is an area of active research.
In conclusion, this compound is a promising anti-cancer agent that inhibits the activity of CK2. It has shown efficacy in preclinical studies and is currently in clinical trials for the treatment of several types of cancer. Future research will focus on the development of this compound as a therapeutic agent for cancer and other diseases.

Synthesemethoden

The synthesis of 4-[2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid involves several steps, starting with the preparation of the oxan-4-yl cyclopropane carboxylic acid. This is followed by the formation of the amide bond between the carboxylic acid and the amino group of the ethylene diamine. The final step involves the coupling of the benzoic acid to the amine group of the ethylene diamine. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

4-[2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, pancreatic, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.

Eigenschaften

IUPAC Name

4-[2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c20-17(16-11-15(16)13-6-9-23-10-7-13)19-8-5-12-1-3-14(4-2-12)18(21)22/h1-4,13,15-16H,5-11H2,(H,19,20)(H,21,22)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYLGKQJVQUHOD-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CC2C(=O)NCCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H]2C[C@H]2C(=O)NCCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.